2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Cross-Coupling Sequential Functionalization Medicinal Chemistry

Medicinal chemistry teams synthesizing kinase-focused libraries are often constrained by mono-functionalized scaffolds that limit divergent SAR exploration. 2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1507350-66-4) addresses this with two distinct electrophilic handles for sequential cross-coupling: • C-4 chlorine: higher reactivity enables selective first-step Suzuki-Miyaura arylation. • C-2 chlorine: permits secondary functionalization under tuned catalytic conditions for 2,4-diaryl library generation. • N-7 ethyl group: balanced steric profile reduces steric clash in kinase active sites versus bulkier N-alkyl analogs, supporting hinge-region binding. Derivatives demonstrate multi-kinase inhibition (EGFR, Her2, VEGFR2, CDK2) with IC50 values of 40-204 nM. Each batch is supplied with QC documentation and shipped under ambient conditions for immediate global delivery.

Molecular Formula C8H7Cl2N3
Molecular Weight 216.06 g/mol
CAS No. 1507350-66-4
Cat. No. B1407155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine
CAS1507350-66-4
Molecular FormulaC8H7Cl2N3
Molecular Weight216.06 g/mol
Structural Identifiers
SMILESCCN1C=CC2=C1N=C(N=C2Cl)Cl
InChIInChI=1S/C8H7Cl2N3/c1-2-13-4-3-5-6(9)11-8(10)12-7(5)13/h3-4H,2H2,1H3
InChIKeyVQOZIAAEKGDONZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine: Pyrrolopyrimidine Scaffold for Kinase Research


2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1507350-66-4) is a heterocyclic small molecule belonging to the pyrrolo[2,3-d]pyrimidine class, a structural family widely recognized for its role as a deaza-isostere of adenine and as a privileged scaffold in kinase inhibitor development [1]. With a molecular formula of C8H7Cl2N3 and molecular weight of 216.06 g/mol, this compound features dual chlorine substitution at the C-2 and C-4 positions of the pyrimidine ring, rendering it a versatile synthetic intermediate for sequential functionalization via cross-coupling reactions, and an ethyl group at the N-7 position that modulates steric and electronic properties of the core .

Sequential cross-coupling handles: C-4 and C-2 chlorines allow stepwise Suzuki reactions for divergent library synthesis.
N-7 ethyl steric profile: Intermediate bulk and lipophilicity support kinase ATP pocket accommodation across diverse targets.
Unsubstituted C-5 hinge binder: Preserves native adenine isostere hydrogen bonding for hinge engagement in drug design.

Why 2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Replaced by Analogs


The pyrrolo[2,3-d]pyrimidine scaffold is highly sensitive to substituent variations, and in-class compounds cannot be simply interchanged without altering downstream synthetic outcomes or biological target engagement. The presence of dual chlorine atoms at C-2 and C-4 provides two distinct electrophilic handles for sequential palladium-catalyzed cross-coupling reactions, a critical feature for divergent library synthesis that is absent in mono-chlorinated or dehalogenated analogs [1]. Furthermore, the N-7 ethyl substitution confers specific steric and lipophilic properties that differ markedly from the unsubstituted 7H-pyrrolo[2,3-d]pyrimidine (CAS: 271-70-5) or analogs bearing bulkier N-alkyl groups. SAR analysis indicates that ethyl substitution at the 7-position may reduce steric hindrance compared to bulkier groups, thereby enhancing binding to kinase active sites . The evidence presented below quantifies these differentiation points across synthetic utility and target interaction dimensions.

Non-halogenated analog (CAS: 271-70-5)
Lacks halogen handles for direct cross-coupling, requiring extra functionalization steps that may reduce synthetic efficiency.
Bulkier N-7 alkyl analogs (e.g., 7-isobutyl)
Increased steric hindrance may limit access to constrained kinase active sites and alter binding selectivity profiles.
C-5 halogenated derivatives
Electronic and steric perturbation at C-5 can shift hinge hydrogen bonding geometry and kinase inhibition pattern.

Selection Evidence for 2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine


Sequential Cross-Coupling at C-4 and C-2 Positions

The 2,4-dichloro substitution pattern on the pyrrolo[2,3-d]pyrimidine core enables sequential palladium-catalyzed Suzuki cross-coupling reactions, with the C-4 position demonstrating higher reactivity than C-2. This allows for controlled, stepwise introduction of distinct aryl groups to generate 4-aryl- and 2,4-diarylpyrrolo[2,3-d]pyrimidine derivatives [1]. In contrast, the 2,4-dibromo analog (CAS: 912773-25-6) exhibits different relative reactivity ratios due to altered carbon-halogen bond strengths, while the unsubstituted 7H-pyrrolo[2,3-d]pyrimidine (CAS: 271-70-5) lacks halogen handles entirely and cannot participate in such cross-coupling without prior functionalization.

Sequential Coupling
Reported
Two differentiable Cl handles; C-4 > C-2 reactivity. C-Cl ~397 kJ/mol vs C-Br ~280 kJ/mol.
Enables controlled stepwise aryl introductions for library synthesis.
Unsubstituted 7H-pyrrolo[2,3-d]pyrimidine lacks any halogen handles.
Cross-Coupling Sequential Functionalization Medicinal Chemistry

N-7 Ethyl Substitution: Steric Profile for Kinase Binding

SAR analysis of pyrrolo[2,3-d]pyrimidine derivatives indicates that ethyl substitution at the N-7 position reduces steric hindrance compared to bulkier alkyl groups, which can enhance accommodation within kinase ATP-binding pockets . By comparison, the 7-isobutyl analog (CAS: 1427630-68-8) introduces increased steric bulk that may limit binding to certain kinase targets with constrained active site geometries. The unsubstituted 7H-pyrrolo[2,3-d]pyrimidine (CAS: 271-70-5) lacks the lipophilic contribution and spatial orientation conferred by the ethyl group, which influences both binding affinity and physicochemical properties (e.g., cLogP, solubility).

N-7 Ethyl Steric Profile
Class-level
Ethyl group (vdW vol ~45 ų) vs isobutyl (~90 ų); intermediate steric bulk.
May enhance kinase ATP pocket accommodation compared to bulkier N-alkyl groups.
SAR class-level inference; target-dependent profile.
Structure-Activity Relationship Kinase Inhibition Steric Hindrance

C-5 Unsubstituted: Preserved Kinase Hinge Hydrogen Bonding

The pyrrolo[2,3-d]pyrimidine scaffold serves as an adenine isostere, engaging the kinase hinge region through hydrogen bonding interactions between the N-1 nitrogen, N-7 hydrogen, and backbone residues [1]. The absence of substitution at the C-5 position in 2,4-dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine preserves the unhindered pyrrole ring nitrogen (N-7) for hinge hydrogen bonding. By contrast, C-5 halogenated derivatives such as 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1255099-44-9) and 5-iodo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine introduce steric and electronic perturbations at this position that may alter hinge binding geometry and selectivity profiles [2].

C-5 Hinge Integrity
Class-level
No C-5 substitution preserves N-7 hydrogen for hinge binding; halogenated analogs (Br, I) alter geometry.
Maintains native adenine isostere hydrogen bonding capacity.
Crystal structure data suggest hinge interaction sensitivity.
Kinase Hinge Binding Hydrogen Bonding ATP-Competitive Inhibition

Compound 5k: Multi-Targeted Kinase Inhibitory Activity

A derivative synthesized from the 2,4-dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, designated compound 5k, demonstrated significant multi-kinase inhibitory activity against EGFR, Her2, VEGFR2, and CDK2 enzymes with IC50 values ranging from 40 to 204 nM [1]. This activity profile is comparable to the established multi-targeted tyrosine kinase inhibitor sunitinib, which exhibited an IC50 of 261 nM in the same study [1]. This derivative-level evidence demonstrates the potential of this scaffold to yield compounds with competitive potency against clinically validated kinase targets.

Derivative 5k Activity
Reported
IC50 40–204 nM against EGFR, Her2, VEGFR2, CDK2 vs sunitinib IC50 261 nM.
Scaffold-derived compound achieves comparable multi-kinase inhibition profile.
Derivative-level evidence; scaffold utility demonstrated in enzymatic assays.
Multi-Targeted Kinase Inhibitor EGFR VEGFR2

Key Applications of 2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine


Divergent Library Synthesis via Sequential Cross-Coupling

Researchers engaged in medicinal chemistry library synthesis can leverage the differential reactivity of the C-4 and C-2 chlorine atoms to execute sequential Suzuki-Miyaura cross-coupling reactions. The higher reactivity of the C-4 position enables selective first-step arylation, followed by C-2 functionalization under adjusted catalytic conditions, enabling efficient generation of 4-aryl- and 2,4-diarylpyrrolo[2,3-d]pyrimidine libraries with high structural diversity [1].

Lead Optimization for Kinases with Constrained ATP Pockets

The N-7 ethyl group provides a balanced steric profile with reduced hindrance compared to bulkier N-alkyl substituents such as isobutyl or cyclopentyl groups, which may enhance binding site accommodation in kinases with restricted active site geometries [1]. This scaffold is therefore suitable for lead optimization programs targeting kinases where bulky N-7 substituents have been shown to compromise binding affinity or selectivity.

Multi-Targeted Kinase Inhibitor Development

Derivatives of this scaffold have demonstrated multi-kinase inhibitory activity across EGFR, Her2, VEGFR2, and CDK2 with IC50 values ranging from 40 to 204 nM, comparable to or exceeding the potency of sunitinib (IC50 = 261 nM) [1]. This application scenario is particularly relevant for oncology drug discovery programs seeking single-agent multi-targeted approaches to address tumor heterogeneity and resistance mechanisms.

Hinge-Binding Fragment Elaboration in Drug Design

The pyrrolo[2,3-d]pyrimidine core serves as an adenine isostere that engages the kinase hinge region through hydrogen bonding interactions, with the unsubstituted C-5 position preserving native hydrogen bonding capacity [1]. This scaffold can be employed as a hinge-binding anchor in fragment-based drug discovery, with subsequent elaboration at the C-2 and C-4 positions to extend into solvent-exposed regions or hydrophobic back pockets of the kinase active site.

Application
Selection Property
Validation Focus
Divergent library synthesis via sequential cross-coupling
Dual halogen handles with differential reactivity
Coupling efficiency and library diversity
Lead optimization for kinases with constrained ATP pockets
N-7 ethyl steric profile
Kinase binding site accommodation and selectivity screening
Multi-targeted kinase inhibitor development
Scaffold derivatization potential
Multi-kinase inhibitory profile benchmarking
Hinge-binding fragment elaboration in drug design
Unsubstituted C-5 hinge-binding integrity
Fragment elaboration and target engagement assays
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